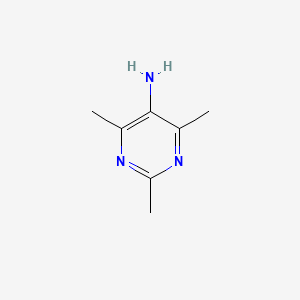

2,4,6-Trimethylpyrimidin-5-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic and Heterocyclic Chemistry

The pyrimidine ring system is a fundamental heterocyclic scaffold in chemistry and biology. As a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, its structure is a cornerstone for a vast array of vital molecules. nih.gov The most prominent examples of pyrimidines in nature are the nucleobases cytosine, thymine, and uracil, which are integral components of nucleic acids (DNA and RNA). researchgate.net Beyond their role in genetics, pyrimidine moieties are found in other essential biological molecules such as thiamine (B1217682) (vitamin B1). researchgate.net

In the realm of synthetic chemistry, pyrimidine derivatives are of immense interest. They serve as versatile building blocks for the construction of more complex fused heterocyclic systems. google.com The pyrimidine scaffold is a common feature in a multitude of pharmaceutical agents, demonstrating a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netresearchgate.net The adaptability of the pyrimidine ring allows for extensive chemical modifications, enabling the development of new therapeutic agents.

Overview of Aminopyrimidine Derivatives as Key Intermediates and Targets in Chemical Research

Aminopyrimidines, which are pyrimidine rings bearing one or more amino groups, represent a particularly important class of derivatives. The presence of an amino group can significantly enhance the pharmacological properties of the pyrimidine core. nih.gov These compounds are recognized as crucial pharmacophores, responsible for the biological efficacy of numerous drugs. nih.gov For instance, several anticancer drugs are based on the 2-aminopyrimidine (B69317) scaffold. sigmaaldrich.com

Aminopyrimidines are not only significant as final drug products but also serve as key intermediates in chemical synthesis. nih.gov Their functional groups provide reactive sites for further chemical transformations, making them valuable precursors for the synthesis of complex biomolecules and other medicinally important compounds. researchgate.netnih.gov The structural versatility of aminopyrimidines allows for the creation of diverse molecular libraries for drug discovery, targeting a broad spectrum of diseases. researchgate.net For example, they are used to synthesize fused heterocycles like imidazopyrimidines and triazolopyrimidines. sigmaaldrich.com

Structural Context and Foundational Importance of 2,4,6-Trimethylpyrimidin-5-amine within Substituted Pyrimidine Architectures

This compound is a specific substituted aminopyrimidine. Its structure is characterized by a central pyrimidine ring with three methyl groups attached at positions 2, 4, and 6, and an amino group at position 5. This particular arrangement of substituents imparts distinct chemical properties to the molecule. The three electron-donating methyl groups increase the electron density of the aromatic pyrimidine ring, which can influence its reactivity in chemical reactions. The amino group at the C5 position further activates the ring system.

The foundational importance of this compound lies in its potential as a versatile building block in organic synthesis. The presence of multiple functional sites—the amino group and the nitrogen atoms within the pyrimidine ring—allows for a variety of chemical modifications. The amino group can undergo reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These transformations are pivotal for constructing more complex molecular architectures and for the synthesis of novel heterocyclic compounds. While specific reactions of this compound are not extensively documented in publicly available literature, the reactivity of similar aminopyrimidine derivatives suggests its utility in creating diverse chemical entities. For instance, related aminopyrimidine compounds are used in reactions to form fused ring systems of therapeutic interest. researchgate.net

Due to the limited availability of experimental data in public databases for this compound, the following data tables are presented for structurally related compounds to provide context.

Table 1: Physicochemical Properties of Related Pyrimidine Compounds

| Property | 4,5,6-Trimethylpyrimidin-2-amine sigmaaldrich.com | 5-Amino-4,6-dichloro-2-methylpyrimidine chemicalbook.com |

| CAS Number | 54568-11-5 | 39906-04-2 |

| Molecular Formula | C₇H₁₁N₃ | C₅H₅Cl₂N₃ |

| Molecular Weight | 137.18 g/mol | 178.02 g/mol |

| Appearance | Solid | White to Yellow to Green powder to crystal |

| Melting Point | Not available | 70-73 °C |

Table 2: Spectroscopic Data for a Related Pyridine (B92270) Compound

| Spectroscopic Data | 2,4,6-Trimethylpyridine spectrabase.comnist.gov |

| ¹H NMR (CDCl₃) | δ (ppm): 6.89 (s, 2H, Ar-H), 2.45 (s, 3H, 4-CH₃), 2.23 (s, 6H, 2,6-CH₃) |

| ¹³C NMR | Data not readily available in searched sources. |

| Mass Spectrum (EI) | Principal peaks at m/z: 121 (M+), 120, 106, 79, 77 |

| IR Spectrum | Data available but complex; key bands indicate aromatic C-H and C-C/C-N stretching. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-7(8)5(2)10-6(3)9-4/h8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPGJIACGSUAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 2,4,6 Trimethylpyrimidin 5 Amine

Reactivity of the Exocyclic Amino Group (C-5 Position)

The amino group attached to the C-5 carbon of the pyrimidine (B1678525) ring is a primary site for various chemical transformations due to the lone pair of electrons on the nitrogen atom.

The exocyclic amino group in 2,4,6-trimethylpyrimidin-5-amine can function as a nucleophile. The nitrogen atom's lone pair can attack electron-deficient centers. The nucleophilicity of this amino group is influenced by the electronic effects of the pyrimidine ring. While the ring nitrogens are electron-withdrawing, the C-5 position is less electronically deficient than the C-2, C-4, and C-6 positions. wikipedia.org The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia (B1221849), influenced by both electronic and steric factors. researchgate.net

The amino group can be deprotonated under basic conditions, enhancing its nucleophilicity. The resulting anilido-type anion is a potent nucleophile. In analogous aminopyrimidines, the protons on the exocyclic amino group are generally more acidic than those on the ring's methyl groups. benthamdirect.com This facilitates reactions where the amino group acts as the nucleophilic species.

The nucleophilic nature of the C-5 amino group makes it susceptible to attack by various electrophiles, leading to substitution reactions on the nitrogen atom.

Alkylation: The amino group can be alkylated by reacting with alkyl halides or other alkylating agents. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. Studies on related aminotriazolopyrimidines have shown that alkylation can occur at the exocyclic amino group, depending on the reaction conditions and the nature of the electrophile. psu.edu

Acylation: Acylation of the amino group is a common transformation, typically achieved using acid chlorides or anhydrides. nih.gov This reaction forms an N-acyl derivative (an amide). The reaction proceeds through a nucleophilic acyl substitution mechanism. For instance, microwave-assisted methods have been successfully used for the monoacylation of related amino-substituted heterocyclic systems. nih.gov

The table below summarizes typical electrophilic transformations involving the amino group.

| Transformation | Reagent Example | Product Type |

| Alkylation | Alkyl Halide (e.g., Benzyl (B1604629) bromide) | N-Alkyl-2,4,6-trimethylpyrimidin-5-amine |

| Acylation | Acid Chloride (e.g., Acetyl chloride) | N-Acetyl-2,4,6-trimethylpyrimidin-5-amine |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl chloride) | N-Sulfonyl-2,4,6-trimethylpyrimidin-5-amine |

Transformations of the Pyrimidine Ring System

The pyrimidine ring itself can undergo several types of transformations, although its aromaticity and electron-deficient nature make it distinct from benzene (B151609) and other aromatic systems.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heterocyclic systems like pyrimidine. rsc.org The two ring nitrogen atoms withdraw electron density, making the carbon atoms, particularly at positions 2, 4, and 6, electrophilic and thus susceptible to nucleophilic attack. nih.govumich.edu

For a nucleophilic substitution to occur, a suitable leaving group must be present at one of these activated positions. In this compound, the methyl groups at C-2, C-4, and C-6 are not good leaving groups. Therefore, direct SNAr reactions on this specific compound are not feasible. However, if the methyl groups were replaced by good leaving groups, such as halogens (e.g., chlorine), nucleophilic substitution would readily occur. For example, in 2-amino-4,6-dichloropyrimidine (B145751) derivatives, the chlorine atoms are readily displaced by various nucleophiles like amines and alkoxides. bu.edu.eg

The general mechanism for SNAr on a pyrimidine ring involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. rsc.org

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult. The electron-withdrawing nature of the two ring nitrogens deactivates the ring towards attack by electrophiles. wikipedia.org

If an electrophilic substitution were to occur, it would be directed to the C-5 position, which is the most electron-rich carbon in the pyrimidine nucleus. wikipedia.org In this compound, the situation is complex. The amino group at C-5 is a strong activating group and would direct electrophiles to the ortho and para positions. However, in the pyrimidine ring, all positions are ortho or para to a ring nitrogen. The powerful deactivating effect of the ring nitrogens generally outweighs the activating effect of the amino group, making EAS challenging. Reactions like nitration or halogenation, if they proceed, typically require harsh conditions.

The table below outlines the general reactivity of the pyrimidine ring towards substitution reactions.

| Reaction Type | Reactivity of Pyrimidine Ring | Preferred Position | Influencing Factors |

| Nucleophilic Aromatic Substitution (SNAr) | Favorable | C-2, C-4, C-6 | Requires a good leaving group at the substitution site. |

| Electrophilic Aromatic Substitution (EAS) | Unfavorable | C-5 | Strongly deactivated by ring nitrogens; requires strong activating groups and/or harsh conditions. |

The pyrimidine nucleus can undergo several types of rearrangement reactions, often under specific conditions, leading to the formation of different heterocyclic or acyclic structures.

One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement . This process typically involves the isomerization of N-alkylated iminopyrimidines or other derivatives where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org The mechanism generally proceeds through a ring-opening step to an intermediate, followed by rotation and re-cyclization. nih.govwikipedia.org For a compound like this compound, a Dimroth-type rearrangement could potentially occur if the exocyclic amino group were involved in a dynamic equilibrium with a tautomeric imino form after a reaction, or if the ring were to be quaternized first.

Other potential transformations include ring contraction and ring-opening . For instance, certain substituted pyrimidines can undergo ring contraction to form pyrroles or pyrazoles under specific reductive or nucleophilic conditions. nih.govrsc.orgrsc.org Ring-opening of the pyrimidine ring can also occur, particularly with potent nucleophiles or under harsh acidic or basic conditions, leading to acyclic intermediates that may or may not re-cyclize. wur.nlrsc.org

Reactivity of the Methyl Substituents (C-2, C-4, and C-6 Positions)

The methyl groups at the C-2, C-4, and C-6 positions of this compound are not mere spectators in chemical reactions. The adjacent pyrimidine ring activates these groups, making their protons susceptible to abstraction and the carbon atoms available for various functionalization reactions.

Oxidation Reactions of Alkyl Groups

The methyl groups attached to the pyrimidine ring can be oxidized to form carboxylic acids. This transformation is a common strategy in synthetic organic chemistry to introduce carboxyl functionalities into heterocyclic systems. Various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or molecular oxygen with catalysts, can be employed for this purpose. organic-chemistry.org For instance, the oxidation of substituted toluenes to benzoic acids is a well-established industrial process, and similar principles apply to the oxidation of methyl groups on heterocyclic rings. organic-chemistry.orgnih.gov The presence of other substituents on the pyrimidine ring can influence the rate and selectivity of the oxidation.

Functionalization via Alkyl Group Activation

The electron-deficient character of the pyrimidine ring enhances the acidity of the protons on the attached methyl groups. This allows for deprotonation by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. This reactive intermediate can then be trapped by a variety of electrophiles, enabling the introduction of new functional groups. This strategy provides a powerful method for the elaboration of the pyrimidine scaffold, leading to a diverse array of derivatives with potentially interesting biological or material properties.

Ring Transformations and Cyclocondensation Reactions to Fused Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The 5-amino group, positioned adjacent to the C-4 and C-6 methyl groups, provides a reactive site for cyclocondensation reactions. These reactions involve the formation of a new ring fused to the pyrimidine core, leading to bicyclic structures like pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and thieno[2,3-d]pyrimidines. nih.govrdd.edu.iq

These annulation reactions typically proceed by reacting the aminopyrimidine with a 1,3-bielectrophilic partner. The amino group and an activated methyl group of the pyrimidine act as a dinucleophilic species, attacking the electrophilic centers of the reaction partner to build the new ring. The specific fused system obtained depends on the nature of the co-reactant. For example, reaction with β-dicarbonyl compounds or their synthetic equivalents often leads to the formation of a fused pyridine (B92270) ring. nih.gov Similarly, reactions with hydrazine (B178648) derivatives can yield fused pyrazole (B372694) rings, while sulfur-containing reagents can lead to fused thiophenes. rdd.edu.iq These fused systems are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. sciencescholar.usnih.gov

The table below summarizes representative cyclocondensation reactions leading to various fused pyrimidine systems.

| Starting Material | Reagent | Fused Product System |

| 5-Aminopyrimidine (B1217817) derivative | β-Dicarbonyl Compound | Pyrido[2,3-d]pyrimidine |

| 5-Aminopyrimidine derivative | Hydrazine Hydrate | Pyrazolo[3,4-d]pyrimidine rdd.edu.iq |

| 5-Aminopyrimidine derivative | Hydroxylamine | Isoxazolo[5,4-d]pyrimidine |

| 5-Aminopyrimidine derivative | Guanidine (B92328) | Pyrimido[4,5-d]pyrimidine rdd.edu.iq |

| 5-Aminopyrimidine derivative | Urea / Thiourea (B124793) | Pyrimido[4,5-d]pyrimidine rdd.edu.iq |

Computational and Theoretical Investigations of 2,4,6 Trimethylpyrimidin 5 Amine

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies offer a microscopic perspective on the electronic characteristics of 2,4,6-Trimethylpyrimidin-5-amine, which are fundamental to its chemical nature.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. youtube.com The HOMO represents the ability to donate electrons, indicating nucleophilicity, while the LUMO signifies the ability to accept electrons, reflecting electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netaimspress.com A larger gap suggests higher kinetic stability and lower chemical reactivity, whereas a smaller gap points to a more reactive species. researchgate.netaimspress.com

For pyrimidine (B1678525) derivatives, the HOMO-LUMO gap can be calculated using methods like Density Functional Theory (DFT) with a specific basis set, such as B3LYP/6-311G(d,p). acs.org The analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. For instance, in formaldahyde, which reacts as a base, the focus is on the HOMO to predict the site of protonation. youtube.com The distribution of HOMO and LUMO across the molecular structure can reveal the most probable sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Analysis of Pyrimidine Derivatives

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method |

| 6-fluoropyridine-3-amine | N/A | N/A | Lowest in a series | DFT/B3LYP/6-311g++(d,p) researchgate.net |

| Temozolomide (Neutral, Gas) | N/A | N/A | 4.40 | DFT/B3LYP/6-311G(d) aimspress.com |

| Temozolomide (Neutral, DMSO) | N/A | N/A | 4.30 | DFT/B3LYP/6-311G(d) aimspress.com |

| Temozolomide (Anion, Water, alpha) | N/A | N/A | 2.53 | DFT/B3LYP/6-311G(d) aimspress.com |

| Acrylic Acid | N/A | N/A | 5.545 | DFT/STO-3G dntb.gov.ua |

Note: Data for this compound is not explicitly available in the provided results. The table presents data for related or illustrative compounds to demonstrate the concept.

Aromaticity Indices and Stability Assessments of Pyrimidine Derivatives

Aromaticity is a key concept in chemistry used to explain the stability, structure, and reactivity of cyclic compounds. mdpi.com Various indices are employed to quantify the degree of aromaticity, including those based on structure (e.g., HOMA), magnetism (e.g., NICS), and electronics (e.g., PDI, FLU). researchgate.netrsc.org For pyrimidine derivatives, studies have shown that substitution on the pyrimidine ring can influence its aromaticity. rsc.org

Research indicates that, contrary to some models, both electron-donating and electron-accepting substituents can decrease the aromaticity of the pyrimidine ring. rsc.org Aromatic stabilization energies (ASE) calculated through different homodesmotic models can sometimes yield conflicting trends, highlighting the complexity of these assessments. rsc.org However, it is generally observed that as substitution increases, the pyrimidine ring becomes energetically destabilized. rsc.org Non-planar conformers of substituted pyrimidines are typically less aromatic than their planar counterparts. rsc.org

Table 2: Aromaticity Indices for Pyrimidine and Related Heterocycles

| Index Type | Common Indices | Observation for Pyrimidine Derivatives |

| Magnetic | NICS(0)πzz, NICS(1)zz | NICS(0)πzz is considered a reliable indicator of aromaticity. mdpi.com |

| Electronic | PDI, MCI, FLU | DFT functionals can overestimate these indices compared to higher-level methods. rsc.org |

| Structural | HOMA, BIRD | These indices are used to correlate geometry with aromatic character. researchgate.net |

| Energetic | ASE | Different calculation models can lead to varied results for substituted pyrimidines. rsc.org |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. core.ac.uk It is widely used to investigate the properties of molecules like this compound.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. This is crucial for understanding reaction pathways. For instance, in the study of pyrimidine derivatives, DFT can be used to model the tautomeric equilibrium between amino and imino forms. Calculations have predicted that for some aminopyrimidines, the amino tautomer is energetically favored, particularly in aqueous media.

Furthermore, time-dependent DFT (TD-DFT) can be used to investigate processes in the excited state, such as excited-state double proton transfer (ESDPT) in dimers of aminopyrimidine derivatives. urfu.ru By calculating the potential energy as a function of the proton transfer reaction coordinate, researchers can determine energy barriers in both the ground and excited states, providing insight into the feasibility of such processes. urfu.ru

Prediction of Spectroscopic Parameters

DFT and its time-dependent extension, TD-DFT, are capable of predicting various spectroscopic parameters with reasonable accuracy. This includes simulating UV-Vis absorption spectra, which can help in the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* transitions. mahendrapublications.com For example, a simulated absorption spectrum of a 2-aminopyrimidine (B69317) derivative dimer showed good agreement with the experimental solid-state diffuse reflectance spectrum, confirming the presence of intermolecular interactions. urfu.ru The calculated emission energy for a monomer was also found to be in close agreement with the experimental fluorescence maximum. urfu.ru

Molecular Modeling and Dynamics Simulations

Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules like this compound. Molecular modeling and dynamics simulations, in particular, offer insights into the molecule's preferred conformations, energetic landscapes, and potential interactions, which are crucial for understanding its chemical behavior and for rational drug design.

Force Field-Based Geometry Optimization and Energy Minimization

Force field-based methods are a cornerstone of computational chemistry, balancing accuracy with computational efficiency, making them suitable for the initial analysis of molecules like this compound. arxiv.org Geometry optimization and energy minimization are fundamental procedures used to locate the most stable three-dimensional arrangement of a molecule's atoms.

The process begins with an initial 3D structure of the molecule, which is then subjected to an energy minimization algorithm. This algorithm systematically adjusts the coordinates of the atoms to find a configuration that represents a local or global minimum on the potential energy surface. The "force field" is a set of empirical functions and parameters that calculates the potential energy of the system based on bond lengths, bond angles, torsional angles, and non-bonded interactions (van der Waals and electrostatic). arxiv.org

For heterocyclic amines, a multi-step approach is often employed. Quantum chemical calculations, frequently at the Density Functional Theory (DFT) level with a basis set like B3LYP/6-31G**, are used to derive accurate atomic partial charges. nih.gov These charges are critical for correctly modeling the electrostatic interactions. The Restrained Electrostatic Potential (RESP) method is commonly used to generate these charges, ensuring they accurately reproduce the molecule's electrostatic potential. nih.gov Once the force field parameters are defined, various minimization algorithms, such as steepest descent or conjugate gradient, are applied to locate the lowest energy conformation. nih.gov This optimized geometry is a critical starting point for more complex simulations, including molecular dynamics. nih.gov

Table 1: Typical Steps in Force Field-Based Geometry Optimization

| Step | Description | Common Methods/Parameters |

|---|---|---|

| 1. Initial Structure Generation | A plausible 3D structure of the molecule is generated or obtained from a database. | Manual building, 2D-to-3D conversion |

| 2. Quantum Chemical Calculation | Performed to obtain accurate electronic properties, primarily for charge derivation. | DFT (e.g., B3LYP/6-31G**) |

| 3. Partial Charge Derivation | Atomic partial charges are calculated to model electrostatic interactions accurately. | Merz-Kollman scheme, RESP charges |

| 4. Force Field Assignment | A suitable force field (e.g., GAFF, AMBER) is assigned to the molecule. | Antechamber package |

| 5. Energy Minimization | An algorithm is used to iteratively adjust atomic positions to find a low-energy conformation. | Steepest Descent, Conjugate Gradient |

| 6. Final Structure Analysis | The resulting optimized geometry is analyzed for key structural parameters. | Bond lengths, angles, dihedral angles |

This table summarizes a general workflow for force field-based geometry optimization applicable to organic molecules.

Free Energy Perturbation Methodologies for Reactivity Prediction

Predicting the reactivity of a molecule, such as its binding affinity to a biological target or its reaction kinetics, is a significant challenge in computational chemistry. Free Energy Perturbation (FEP) is a rigorous and computationally intensive method used to calculate the relative free energy difference between two states, such as the binding of two different ligands to a protein. nih.gov

FEP simulations are based on the principle of alchemical transformations. In this approach, one molecule is gradually "transformed" into another over a series of non-physical intermediate steps in a computer simulation. By calculating the work required for this transformation both in a solvent and in a protein's binding site, the relative binding free energy (ΔΔG) can be determined. nih.gov This method has been successfully applied to interpret the structure-activity relationships (SAR) of pyrimidine derivatives, demonstrating its utility in guiding the design of new compounds. nih.gov

The accuracy of FEP calculations can be very high, with reported mean absolute deviations from experimental values often in the range of 2-6 kJ/mol. nih.gov However, the results can be sensitive to the choice of force field, charge models, and simulation parameters. Therefore, careful validation and assessment of the stability of the calculations are crucial. nih.gov

Beyond binding affinities, computational methods can also predict chemical reactivity through other means. For instance, the nucleophilicity of the amine group in this compound can be assessed by studying its reactions with model electrophiles. researchgate.net The kinetics of such reactions can be used to determine nucleophilicity parameters according to linear free energy relationships, providing a quantitative measure of its reactive potential. researchgate.net Furthermore, DFT calculations can be employed to determine reactivity indices and transition state energies for specific reactions, such as SN2 alkylation, offering another avenue for predicting the chemical behavior of related heterocyclic systems. researchgate.net

Table 2: Performance of FEP Calculations in Predicting Relative Binding Affinities

| Metric | Typical Value Range (kJ/mol) | Implication |

|---|---|---|

| Mean Absolute Deviation (MAD) | 2 - 6 | Average error compared to experimental data. nih.gov |

| Root-Mean-Square Deviation (RMSD) | 2.3 - 7 | A measure of the spread of the errors. nih.gov |

| Maximum Error | 4 - 20 | The largest observed discrepancy in a dataset. nih.gov |

This table reflects typical error ranges for FEP calculations as reported in large-scale studies and specific applications. nih.gov

Synthesis and Chemical Behavior of 2,4,6 Trimethylpyrimidin 5 Amine Derivatives and Analogues

Synthesis of N-Substituted 2,4,6-Trimethylpyrimidin-5-amine Derivatives

The amino group at the C5 position of the 2,4,6-trimethylpyrimidine (B372508) ring serves as a key nucleophilic center for the introduction of various substituents. These N-substituted derivatives are typically prepared through reactions with electrophilic reagents, where the lone pair of electrons on the nitrogen atom attacks an electron-deficient center. researchgate.netresearchgate.net The reactivity of the amino group can be modulated by reaction conditions and the nature of the electrophile.

Common electrophiles used for N-substitution include alkyl halides, acyl chlorides, and sulfonyl chlorides. For instance, the reaction with an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to scavenge the resulting acid leads to the corresponding N-alkyl or N,N-dialkyl derivatives. Similarly, acylation with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields N-acyl derivatives. These reactions are often straightforward and provide a direct route to modify the electronic and steric properties of the amino substituent.

Depending on the reaction conditions and the nature of the reagents, reactions such as acylation, sulfonylation, and alkylation can occur at the exocyclic amino group or at the ring nitrogen atoms (N1 or N3). researchgate.net For example, the treatment of related aminopyrimidine systems with certain electrophiles can lead to substitution on the ring nitrogen, particularly if the exocyclic amino group is deactivated. researchgate.net

Table 1: Examples of N-Substitution Reactions

| Electrophile | Reagent | Product Type |

|---|---|---|

| Alkyl Halide | R-X (e.g., CH₃I) | N-Alkyl-2,4,6-trimethylpyrimidin-5-amine |

| Acyl Chloride | RCOCl (e.g., Acetyl chloride) | N-Acyl-2,4,6-trimethylpyrimidin-5-amine |

Pyrimidine (B1678525) Core-Modified Analogues of this compound

Modifications to the pyrimidine core itself, either by introducing halogens or altering the existing alkyl groups, provide another avenue for creating diverse analogues.

Halogenated Derivatives and Their Chemical Transformations

Halogenated pyrimidines are crucial intermediates in the synthesis of more complex molecules due to the ability of the halogen to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The introduction of a halogen atom onto the pyrimidine ring of a compound like this compound is not straightforward due to the activating nature of the existing substituents. However, related 4,6-dichloropyrimidines can be synthesized from 4,6-dihydroxypyrimidines using reagents like phosphoryl chloride (POCl₃) via the Vilsmeier-Haack reaction. mdpi.com

Once formed, these halogenated pyrimidines undergo SNAr reactions where the halogen is displaced by a variety of nucleophiles. The reactivity of the halogen is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. mdpi.com Amines, alkoxides, and thiolates are common nucleophiles used in these transformations. For example, reacting a chloropyrimidine with an amine can yield an aminopyrimidine derivative. researchgate.net The regioselectivity of these substitutions can often be controlled by the reaction conditions and the electronic nature of both the pyrimidine substrate and the incoming nucleophile. researchgate.netshd-pub.org.rs

These reactions are sensitive to conditions; for instance, in the presence of a base like sodium hydroxide (B78521) in an alcohol solvent, competitive solvolysis reactions can occur, leading to the incorporation of alkoxide ions alongside or instead of the desired amine nucleophile. mdpi.com

Derivatives with Modified Alkyl Substituents

Altering the methyl groups at the C2, C4, and C6 positions offers a less common but valuable strategy for structural modification. These transformations can include oxidation, halogenation, or condensation reactions at the alkyl side chain. A relevant synthetic transformation is the conversion of a 2-methyl-4-amino-5-alkoxymethylpyrimidine into 2-methyl-4-amino-5-aminomethylpyrimidine. This is achieved by reacting the alkoxymethyl derivative with ammonia (B1221849) in the presence of a catalyst, effectively replacing the alkoxy group with an amino group. google.com While this example involves a substituent at the C5 position, the principle of modifying an alkyl-based group attached to the pyrimidine ring is demonstrated. Such modifications can be used to introduce new functional groups or to extend the carbon skeleton of the molecule.

Formation of Fused Heterocyclic Systems from this compound Scaffolds

The this compound framework is an excellent precursor for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another heterocyclic ring. This is primarily due to the presence of the nucleophilic amino group and the adjacent ring nitrogen atom.

Synthesis of Imidazo[1,2-a]pyrimidines and Related Systems

Imidazo[1,2-a]pyrimidines are a well-known class of fused heterocycles. nih.gov The most common route to these systems is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound (e.g., α-bromo ketones). nih.gov In the case of this compound, the reaction would proceed via initial N-alkylation of one of the ring nitrogens (N1) by the α-halocarbonyl, followed by intramolecular cyclization involving the C5-amino group and the carbonyl carbon, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyrimidine (B1208166) ring system.

Modern variations of this synthesis include copper-catalyzed methods and multi-component reactions that offer high efficiency and broad substrate scope. nih.govorganic-chemistry.orgresearchgate.net These reactions allow for the construction of highly substituted imidazo[1,2-a]pyridine (B132010) and pyrimidine cores from simple starting materials. nih.gov

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines represent another important class of fused heterocycles that can be synthesized from aminopyrimidine precursors. rsc.orgias.ac.in The standard method involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. However, an alternative and relevant strategy for this compound involves its reaction with reagents that can provide the necessary three-carbon fragment to form the pyrazole (B372694) ring.

The synthesis often involves the condensation of an aminopyrimidine with a 1,3-dicarbonyl compound (like acetylacetone) or its synthetic equivalent. cdnsciencepub.com The reaction typically proceeds through the formation of an enamine intermediate by reaction of the amino group with one of the carbonyls, followed by cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the substitution pattern on the pyrimidine ring and the nature of the 1,3-dicarbonyl compound. researchgate.net Various synthetic strategies, including multi-component reactions and the use of environmentally benign solvents, have been developed to improve the efficiency and diversity of the resulting pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. ias.ac.innih.gov

Table 2: Fused Heterocyclic Systems from this compound

| Fused System | Key Reagents | General Reaction Type |

|---|---|---|

| Imidazo[1,2-a]pyrimidine | α-Halocarbonyl compounds | Cyclocondensation (Chichibabin reaction) |

Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The fusion of a second pyrimidine ring onto a pyrimidine core creates the pyrimidopyrimidine isomers, which are of significant interest in medicinal chemistry. The synthesis of these bicyclic systems often involves the cyclization of appropriately substituted pyrimidines.

Pyrimido[4,5-d]pyrimidines are commonly synthesized through multicomponent condensation reactions. A general approach involves reacting a 5-aminopyrimidine (B1217817) derivative with reagents that provide the necessary carbon and nitrogen atoms to form the second ring. For instance, reacting this compound with dimethylformamide-dimethylacetal (DMF-DMA) would yield an N,N-dimethylformamidine intermediate. Subsequent treatment of this intermediate with an amine, such as ammonia or a primary amine, in a cyclocondensation reaction would lead to the formation of the corresponding 5,7,9-trimethylpyrimido[4,5-d]pyrimidine derivatives.

Another established method involves the reaction of 6-aminouracil (B15529) derivatives with aldehydes and amines. researchgate.netresearchgate.net This highlights a pathway where the amine at a position equivalent to C5 on the pyrimidine ring acts as a key nucleophile for ring closure.

Pyrimido[5,4-d]pyrimidines can be synthesized through multi-step sequences. One potential route involves the Dimroth rearrangement of a related heterocyclic system. nih.gov A plausible, though not explicitly detailed in the provided literature for this specific substrate, synthesis could start from an N-substituted pyrimidine that undergoes intramolecular cyclization. For example, a derivative of this compound could be acylated and then cyclized under thermal or acidic conditions to form the pyrimido[5,4-d]pyrimidine (B1612823) core. Research into this class has identified new derivatives as potential antitrypanosomal and antileishmanial agents, although these were synthesized starting from 6-cyanopurine. nih.gov

The table below illustrates potential products from the reaction of this compound with various cyclizing agents to form pyrimido[4,5-d]pyrimidines.

| Starting Amine | Reagent 1 | Reagent 2 | Product Structure | Product Name |

| This compound | DMF-DMA | Ammonia | Not available | 5,7,9-Trimethylpyrimido[4,5-d]pyrimidine |

| This compound | Diethyl malonate | Sodium ethoxide | Not available | 5,7,9-Trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |

| This compound | Ethyl cyanoacetate | Guanidine (B92328) | Not available | 2-Amino-5,7,9-trimethylpyrimido[4,5-d]pyrimidin-4(3H)-one |

Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is isoelectronic with purines and is a key structure in various biologically active compounds. nih.gov Several synthetic strategies exist for its construction. nih.govresearchgate.net

One of the most common methods involves the cyclocondensation of 3-amino-1,2,4-triazole derivatives with 1,3-dicarbonyl compounds or their equivalents. nih.govresearchgate.net An alternative approach, more relevant to starting from a pyrimidine amine, involves the transformation of the pyrimidine into a reactive intermediate capable of forming the fused triazole ring.

A viable pathway begins with the conversion of this compound to a thiourea (B124793) derivative by reacting it with an isothiocyanate. This thiourea can then be treated with hydrazine (B178648) to form a pyrimidinyl-thiosemicarbazide intermediate. Subsequent oxidative cyclization of this intermediate, for instance using agents like iodine or methyl iodide, would lead to the formation of the 1,2,4-triazolo[1,5-a]pyrimidine ring system via intramolecular N-N bond formation and Dimroth rearrangement. researchgate.net This method allows for the introduction of various substituents onto the triazole ring depending on the choice of reagents.

The following table outlines the synthesis of different 1,2,4-triazolo[1,5-a]pyrimidine derivatives starting from this compound.

| Intermediate | Cyclizing Agent | Product Structure | Product Name |

| 1-(2,4,6-Trimethylpyrimidin-5-yl)thiosemicarbazide | Methyl Iodide | Not available | 2-Amino-5,7-dimethyl-6-methyl-1,2,4-triazolo[1,5-a]pyrimidine |

| 4-Phenyl-1-(2,4,6-trimethylpyrimidin-5-yl)thiosemicarbazide | Iodine / KI | Not available | 2-(Phenylamino)-5,7-dimethyl-6-methyl-1,2,4-triazolo[1,5-a]pyrimidine |

| 4-Ethyl-1-(2,4,6-trimethylpyrimidin-5-yl)thiosemicarbazide | N-Bromosuccinimide | Not available | 2-(Ethylamino)-5,7-dimethyl-6-methyl-1,2,4-triazolo[1,5-a]pyrimidine |

Investigation of Thiazolidin-4-one Derivatives from Trimethylpyrimidinyl Amines

Thiazolidin-4-ones are a prominent class of heterocyclic compounds known for a wide array of biological activities. nih.govnih.gov Their synthesis is well-established, with the most common route being a one-pot, three-component condensation reaction. nih.govresearchgate.net

This reaction involves the cyclo-condensation of an amine, an aldehyde, and a mercaptoalkanoic acid, typically thioglycolic acid. In this context, this compound serves as the amine component. The reaction proceeds by first forming a Schiff base (imine) between the pyrimidine amine and an aldehyde. The thiol group of thioglycolic acid then attacks the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid's carbonyl group, eliminating a molecule of water to form the thiazolidin-4-one ring. nih.gov

This synthetic protocol is highly versatile, allowing for the creation of a diverse library of derivatives by simply varying the aldehyde component.

The table below details the synthesis of various thiazolidin-4-one derivatives using this method.

Applications of 2,4,6 Trimethylpyrimidin 5 Amine in Advanced Chemical Synthesis

Role as a Privileged Synthetic Building Block for Complex Heterocyclic Systems

Utilization in Multistep Organic Synthesis Schemes

There is a lack of documented multistep organic synthesis schemes where 2,4,6-Trimethylpyrimidin-5-amine serves as a key intermediate or reactant. The available literature on pyrimidine (B1678525) chemistry focuses on derivatives that are functionalized for specific, sequential reactions. A notable example is the use of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) as a crucial intermediate in the synthesis of the pharmaceutical agent Ticagrelor. chemicalbook.com However, analogous synthetic routes originating from this compound are not reported.

Application in Catalyst Development and Design

A search for the application of this compound in the field of catalysis, either as a ligand for metal catalysts or as an organocatalyst itself, yielded no relevant results. While heterocyclic compounds, including certain pyrimidine derivatives, are explored for their catalytic properties, this specific compound is not mentioned in that context in the available scientific literature.

Precursor for the Development of Specialty Chemicals and Advanced Materials

No information was found regarding the use of this compound as a direct precursor for specialty chemicals or advanced materials. Research into pyrimidine-based materials often involves polymerization or condensation reactions that rely on specific functional groups (e.g., dihalides, diamines, or carboxylic acids) that facilitate the formation of larger structures. The specific functional group arrangement of this compound has not been cited in the literature for these purposes.

Future Research Perspectives and Methodological Advancements

Development of Novel and More Efficient Synthetic Routes to 2,4,6-Trimethylpyrimidin-5-amine and its Derivatives

While classical methods for pyrimidine (B1678525) synthesis are well-established, future research will focus on developing more atom-economical, convergent, and efficient routes. A key area of development is the application of multicomponent reactions (MCRs) . MCRs offer significant advantages by combining three or more starting materials in a single pot to construct complex molecules, thereby reducing reaction steps, solvent waste, and purification efforts. tandfonline.com The development of a novel MCR strategy for the one-pot synthesis of highly substituted aminopyrimidines, including analogs of this compound, would represent a significant methodological advancement.

Another promising frontier is the late-stage functionalization of the pyrimidine core. This approach, which involves introducing functional groups into a pre-formed pyrimidine ring, is particularly valuable for rapidly generating libraries of derivatives for structure-activity relationship (SAR) studies. chinesechemsoc.orgberkeley.edu Techniques such as transition-metal-catalyzed C-H functionalization are becoming increasingly powerful for forging new carbon-carbon and carbon-heteroatom bonds at positions on the pyrimidine ring that are traditionally difficult to access. thieme-connect.comthieme-connect.comrsc.org Future work could focus on developing regioselective C-H amination, arylation, or alkylation methods applicable to the 2,4,6-trimethylpyrimidine (B372508) scaffold, allowing for the synthesis of a diverse range of novel derivatives.

The table below outlines potential modern synthetic strategies that could be explored for the efficient synthesis of this compound derivatives.

| Synthetic Strategy | Description | Potential Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form the pyrimidine core and introduce substituents simultaneously. | Increased efficiency, reduced waste, operational simplicity. tandfonline.com |

| C-H Functionalization | Direct activation and substitution of C-H bonds on the pyrimidine ring or its methyl groups. | Access to novel derivatives, late-stage modification, high atom economy. thieme-connect.comthieme-connect.com |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch processes. | Improved reaction control, enhanced safety, scalability, and potential for higher yields. |

| Photoredox Catalysis | Using visible light and a photocatalyst to enable novel bond formations under mild conditions. | Access to unique reactivity, mild reaction conditions, high functional group tolerance. |

Exploration of New Reactivity Modes and Highly Selective Transformations

Beyond improving synthetic efficiency, a major thrust of future research will be the discovery of new ways to manipulate the pyrimidine ring. A groundbreaking area is skeletal editing , which involves the insertion, deletion, or exchange of atoms within the heterocyclic core itself. chinesechemsoc.orgrsc.orgescholarship.orgrsc.org Recent "deconstruction-reconstruction" strategies allow for the conversion of pyrimidines into other heterocycles like pyridines or pyrazoles by cleaving the ring and re-closing it with different components. nih.govacs.orgresearchgate.net Applying these concepts to this compound could yield entirely new classes of compounds that would be inaccessible through traditional routes. For instance, a two-atom swap could transform the pyrimidine into a highly substituted pyridine (B92270), fundamentally altering its biological and physical properties. chinesechemsoc.org

Achieving high regioselectivity in the functionalization of polysubstituted pyrimidines remains a critical challenge. Future investigations will likely focus on developing catalyst systems and directing groups that can precisely control the position of incoming substituents. For example, palladium-catalyzed amination reactions have shown promise in achieving high regioselectivity in the substitution of dichloropyrimidines, a principle that could be extended to control reactions on derivatives of this compound. acs.org The development of methods to selectively functionalize one of the three methyl groups or the amine group without affecting the others would significantly enhance the synthetic utility of this compound.

| Emerging Reactivity Mode | Description | Potential Application to this compound |

| Skeletal Editing | Transforming the pyrimidine core into a different heterocyclic system (e.g., pyridine, pyrazole). chinesechemsoc.orgescholarship.org | Generation of novel scaffolds with distinct properties. |

| Deconstruction-Reconstruction | Ring-opening the pyrimidine to an intermediate which is then recyclized with new components. nih.govresearchgate.net | Introduction of isotopic labels or diverse functional groups. acs.org |

| Regioselective Catalysis | Using advanced catalysts to control the position of functionalization on the pyrimidine ring. acs.org | Selective modification at specific C-H positions or on the amine substituent. |

| Directed C-H Functionalization | Employing a directing group to guide a catalyst to a specific C-H bond for activation. acs.org | Precise derivatization of the pyrimidine core at otherwise unreactive sites. |

Application of Advanced Computational Tools for Rational Design and Prediction in Pyrimidine Chemistry

The integration of computational chemistry is set to revolutionize how pyrimidine derivatives are designed and synthesized. In silico screening and molecular docking are powerful tools for predicting the interaction of designed molecules with biological targets, thereby guiding the synthesis of compounds with higher probabilities of desired activity. researchgate.netnano-ntp.combiotech-asia.orgbenthamdirect.com For derivatives of this compound, these methods can be used to design novel structures with specific therapeutic potential, for example, as kinase inhibitors or anti-inflammatory agents. mdpi.com

Furthermore, computational methods like Density Functional Theory (DFT) can be used to predict reaction outcomes, elucidate reaction mechanisms, and understand the electronic properties of molecules. mdpi.com This predictive power can accelerate the development of new synthetic routes by identifying the most promising reaction conditions and catalysts, minimizing the need for extensive empirical screening. For instance, DFT calculations can help predict the regioselectivity of electrophilic or nucleophilic attack on the this compound ring, guiding the design of highly selective transformations.

| Computational Tool | Application in Pyrimidine Chemistry |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a biological target. researchgate.netnano-ntp.com |

| 3D-QSAR | Develops quantitative structure-activity relationship models to predict the activity of new compounds. benthamdirect.com |

| Density Functional Theory (DFT) | Calculates electronic structure to predict reactivity, stability, and spectroscopic properties. mdpi.com |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. mdpi.com |

Further Integration of Sustainable (Green) Chemistry Principles in Synthetic Endeavors

The principles of green chemistry are increasingly becoming a primary consideration in synthetic planning. Future research on this compound and its derivatives will undoubtedly focus on adopting more environmentally benign methodologies. benthamdirect.combenthamdirect.comnih.govnih.gov This includes the use of alternative energy sources like microwave irradiation and ultrasound , which can dramatically reduce reaction times, increase yields, and often allow for solvent-free conditions. nih.govtandfonline.comorientjchem.orgacs.orgbenthamdirect.comresearchgate.netresearchgate.net

The development and use of reusable, heterogeneous green catalysts will also be a key focus. researchgate.net Catalysts based on modified nanoparticles or supported on solid matrices can replace hazardous and corrosive reagents, simplify product purification, and be recycled multiple times, reducing both cost and environmental impact. acs.org Moreover, the shift towards solvent-free reactions or the use of green solvents (such as water or bio-renewable solvents) is a critical aspect of making pyrimidine synthesis more sustainable. tandfonline.comacs.orgresearchgate.netresearchgate.net Combining these approaches, for instance, through a catalyst- and solvent-free multicomponent reaction assisted by microwave or ultrasound, represents the future direction for the sustainable synthesis of pyrimidine derivatives. nih.govnih.gov

| Green Chemistry Approach | Description |

| Microwave-Assisted Synthesis | Using microwave energy to rapidly heat reactions, often leading to shorter times and higher yields. tandfonline.comorientjchem.orgbenthamdirect.com |

| Ultrasound-Assisted Synthesis | Employing ultrasonic waves to enhance reaction rates and yields through acoustic cavitation. nih.govresearchgate.netsemanticscholar.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium, often using mechanochemistry (ball milling) or neat reactants. tandfonline.comacs.orgresearchgate.net |

| Use of Green Catalysts | Utilizing recyclable, non-toxic, and highly efficient catalysts, such as ionic liquids or solid-supported catalysts. benthamdirect.comresearchgate.net |

Q & A

What synthetic methodologies are optimal for preparing 2,4,6-Trimethylpyrimidin-5-amine, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions on a pyrimidine core. For example, methyl groups can be introduced via palladium-catalyzed cross-coupling or using methyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Regioselectivity is influenced by steric and electronic factors: the 5-amino group directs substitution to the adjacent positions (4 and 6) due to its electron-donating effects. Pre-functionalized pyrimidine intermediates (e.g., 4,6-dichloro derivatives) allow sequential methylation steps .

How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- NMR Spectroscopy : Compare / NMR shifts with literature data for methyl-substituted pyrimidines (e.g., methyl peaks at δ 2.1–2.5 ppm in ) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 151 [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

What strategies mitigate instability or decomposition during storage of this compound?

Methodological Answer:

Store the compound in anhydrous conditions (desiccated at −20°C) to prevent hydrolysis. Avoid dimethyl sulfoxide (DMSO) as a solvent due to potential oxidative degradation; instead, use acetonitrile or methanol. Monitor stability via periodic HPLC analysis. For long-term storage, lyophilize the compound and seal under inert gas (argon) .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Systematically evaluate experimental variables:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or solvent concentrations (e.g., DMSO ≤0.1%) can skew results .

- Statistical Heterogeneity : Apply meta-analysis tools (e.g., Cochrane’s Q-test or I² statistic) to quantify variability across studies .

- Structural Confirmation : Re-synthesize disputed compounds and validate structures via XRD or 2D NMR .

What computational approaches predict the binding affinity of this compound to biological targets?

Methodological Answer:

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., thymidine phosphorylase, PDB ID: 2WK5). Optimize force field parameters for methyl groups and amine interactions. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Methodological Answer:

Employ directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd(OAc)₂) to enhance selectivity. For example, a boronate group at position 5 can direct methylation to positions 2 and 4, followed by deprotection . Monitor reaction progress with TLC or in-situ IR spectroscopy .

What are the limitations of scaling up this compound synthesis from lab to pilot plant?

Methodological Answer:

Key challenges include:

- Exothermic Reactions : Use jacketed reactors with controlled cooling for methylations.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous distillation.

- Yield Optimization : Screen catalysts (e.g., CuI vs. PdCl₂) and solvents (e.g., THF vs. DMF) using design-of-experiment (DoE) protocols .

How do steric effects from methyl groups influence the reactivity of this compound?

Methodological Answer:

The 2,4,6-trimethyl substitution creates steric hindrance, reducing nucleophilic attack at the pyrimidine ring. This can be quantified via Hammett constants (σₘ) or computational models (DFT). For functionalization, use bulky leaving groups (e.g., triflate) or high-pressure conditions to overcome kinetic barriers .

What ethical and safety protocols are critical when handling this compound?

Methodological Answer:

Follow GHS guidelines:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl).

- Waste Disposal : Neutralize acidic/basic waste before incineration .

How can researchers validate the absence of mutagenicity in this compound?

Methodological Answer:

Conduct Ames tests using Salmonella typhimurium strains TA98 and TA100. Compare results with negative controls (DMSO) and positive controls (2-nitrofluorene). A ≥2-fold increase in revertant colonies indicates mutagenicity; otherwise, the compound is classified as non-mutagenic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.